molecular formula C9H8N4O2 B8705760 6-methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid

6-methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid

Cat. No. B8705760
M. Wt: 204.19 g/mol
InChI Key: HYMIXLCBOZRYAV-UHFFFAOYSA-N
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Description

6-methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

6-methyl-3-(triazol-2-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c1-6-2-3-7(8(12-6)9(14)15)13-10-4-5-11-13/h2-5H,1H3,(H,14,15)

InChI Key

HYMIXLCBOZRYAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N2N=CC=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared following the same general protocol as described for 6-methyl-3-(1H-pyrazol-1-yl)picolinic acid in Example A164, using 2H-1,2,3-triazole. ESI-MS (m/z): 205 [M+1]+.
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Synthesis routes and methods II

Procedure details

To a solution of the title compound of Step A (730 mg, 4 mmol) in EtOH (10 mL) was added 4 N NaOH (1 mL, 4 mmol). The mixture was heated at 100° C. for 24 h. The reaction mixture was concentrated in vacuo to a white solid which was used without further purification in subsequent steps. MS (ESI) mass calcd. for C9H8N4O2, 204.1. m/z found 205.1 [M+H]+.
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730 mg
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1 mL
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10 mL
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Synthesis routes and methods III

Procedure details

A solution of methyl 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate D39 (36 mg) and LiOH (5.93 mg, 0.247 mmol) in THF/water (2:1, 3 ml) was stirred overnight. The mixture was evaporated under reduced pressure; the residue was taken up in water (2 ml) and neutralised with 1 M HCl water solution and then loaded onto a pre-conditioned C18 5 g column (the column was eluted with water and then MeOH). The methanol fractions were evaporated under reduced pressure to give the title compound D40 (34 mg) as a white solid. UPLC (Basic QC_POS—50-800): rt=0.30 minutes. peak observed: 205 (M+1). C9H8N4O2 requires 204. 1H NMR (400 MHz, MeOD) δ (ppm) 8.24 (d, 1 H), 7.99 (s, 2 H), 7.61 (d, 1 H), 2.67 (s, 3 H).
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5.93 mg
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3 mL
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